4-Chloro-3-(4-fluorophenyl)benzoic acid 4-Chloro-3-(4-fluorophenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1181566-97-1
VCID: VC11726280
InChI: InChI=1S/C13H8ClFO2/c14-12-6-3-9(13(16)17)7-11(12)8-1-4-10(15)5-2-8/h1-7H,(H,16,17)
SMILES: C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)F
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol

4-Chloro-3-(4-fluorophenyl)benzoic acid

CAS No.: 1181566-97-1

Cat. No.: VC11726280

Molecular Formula: C13H8ClFO2

Molecular Weight: 250.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-(4-fluorophenyl)benzoic acid - 1181566-97-1

Specification

CAS No. 1181566-97-1
Molecular Formula C13H8ClFO2
Molecular Weight 250.65 g/mol
IUPAC Name 4-chloro-3-(4-fluorophenyl)benzoic acid
Standard InChI InChI=1S/C13H8ClFO2/c14-12-6-3-9(13(16)17)7-11(12)8-1-4-10(15)5-2-8/h1-7H,(H,16,17)
Standard InChI Key SNMRTCCTPIZONN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)F
Canonical SMILES C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name of 4-chloro-3-(4-fluorophenyl)benzoic acid systematically describes its structure: a benzoic acid backbone substituted with chlorine at the 4th carbon and a 4-fluorophenyl group at the 3rd position. The fluorine and chlorine atoms introduce electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The carboxylic acid group at the 1st position enables participation in hydrogen bonding and salt formation, enhancing its solubility in polar solvents.

Key Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC13H8ClFO2\text{C}_{13}\text{H}_{8}\text{ClFO}_{2}
Molecular Weight250.45 g/mol
Functional GroupsCarboxylic acid, aryl chloride, aryl fluoride
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)
ReactivitySusceptible to electrophilic substitution and coupling reactions

The compound’s dual halogenation pattern distinguishes it from simpler benzoic acid derivatives, such as 3-(4-fluorophenyl)benzoic acid (lacking chlorine) , and more complex analogues like 4-chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid.

Synthesis and Production Methods

Suzuki-Miyaura Coupling

The synthesis of 4-chloro-3-(4-fluorophenyl)benzoic acid typically employs a Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. A representative protocol involves:

Reactants:

  • 4-Chlorobenzoic acid (aryl halide precursor)

  • 4-Fluorophenylboronic acid

Conditions:

  • Catalyst: Palladium-based (e.g., Pd(EDTA))

  • Base: Sodium carbonate (Na2CO3\text{Na}_{2}\text{CO}_{3})

  • Solvent: Water

  • Temperature: 100°C

  • Reaction Time: 5 hours

  • Yield: ~86%

Mechanism:
The palladium catalyst facilitates oxidative addition with the aryl halide, followed by transmetallation with the boronic acid. Reductive elimination yields the biaryl product, which is subsequently acidified to recover the carboxylic acid group.

Industrial Scalability

Industrial production may utilize continuous flow reactors to enhance efficiency and purity. Optimized parameters include catalyst recycling, solvent recovery, and real-time monitoring to minimize side reactions.

Research Applications

Pharmaceutical Intermediate

4-Chloro-3-(4-fluorophenyl)benzoic acid serves as a precursor in synthesizing bioactive molecules. Its halogenated aromatic system is advantageous in medicinal chemistry, where electron-withdrawing groups enhance binding to hydrophobic enzyme pockets. For example, derivatives of this compound have shown preliminary activity against antibiotic-resistant bacteria, though detailed mechanistic studies are lacking.

Material Science

The compound’s rigid aromatic structure and halogen substituents make it a candidate for designing organic semiconductors and liquid crystals. Its ability to participate in π-π stacking interactions could improve charge transport properties in electronic devices.

Comparative Analysis with Structural Analogues

3-(4-Fluorophenyl)benzoic Acid

  • Structure: Lacks the chlorine substituent at the 4th position.

  • Reactivity: Reduced electron-withdrawing effects result in slower coupling kinetics compared to the chlorinated analogue .

  • Bioactivity: Lower antimicrobial potency, emphasizing the role of chlorine in enhancing efficacy.

4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic Acid

  • Structure: Incorporates a sulfonated piperazine group, increasing molecular complexity.

  • Applications: Used as a scaffold for kinase inhibitors and GPCR modulators.

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate the compound’s mode of action in antimicrobial and anticancer contexts.

  • Derivatization: Explore esterification and amidation to improve bioavailability.

  • Toxicology Profiles: Assess acute and chronic toxicity in preclinical models.

  • Material Applications: Investigate its utility in organic electronics and photovoltaics.

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